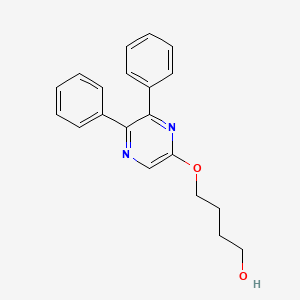![molecular formula C16H18N2+2 B3328477 1,1'-Diallyl-[4,4'-bipyridine]-1,1'-diium CAS No. 46903-42-8](/img/structure/B3328477.png)
1,1'-Diallyl-[4,4'-bipyridine]-1,1'-diium
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
1,1’-Diallyl-[4,4’-bipyridine]-1,1’-diium, also known as Allyl viologen (AV), primarily targets electronic transitions under the influence of an electric field and thermal excitation . These transitions occur in the blue and green regions, respectively .
Mode of Action
AV interacts with its targets through a redox process . A cyclic voltammogram recorded in aqueous KCl solvent systems shows the existence of two redox centres in the molecular system . This suggests that AV can undergo reduction and oxidation reactions, which are fundamental to its mode of action.
Result of Action
The result of AV’s action is evident in its electrical and photoelectrical properties. It behaves as a p-type organic semiconductor . This is confirmed by the action spectra of an Al–AV–ITO sandwich device, absorption spectra of AV, and J–V and C–V characteristics .
Action Environment
The action of AV can be influenced by environmental factors. For instance, its optical properties were studied in the region 200–800 nm , suggesting that light intensity and wavelength could affect its activity. Additionally, its electronic transitions are influenced by an electric field and thermal excitation , indicating that electric and thermal environments could also impact its efficacy and stability.
Vorbereitungsmethoden
1,1’-Diallyl-[4,4’-bipyridine]-1,1’-diium is synthesized through a cross-coupling reaction between allyl bromide and 4,4’-bipyridine in an acetonitrile solvent . The reaction typically involves the use of a catalyst to facilitate the coupling process. Industrial production methods may involve scaling up this reaction under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,1’-Diallyl-[4,4’-bipyridine]-1,1’-diium undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound exhibits redox behavior with two distinct redox centers, as observed in cyclic voltammetry studies.
Substitution Reactions: The allyl groups can participate in substitution reactions under appropriate conditions.
Polymerization: The compound can be used in polymerization reactions to form conductive polymers.
Common reagents and conditions used in these reactions include aqueous potassium chloride for redox reactions and various organic solvents for substitution and polymerization reactions. Major products formed from these reactions include oxidized or reduced forms of the compound and polymerized materials with enhanced electronic properties.
Wissenschaftliche Forschungsanwendungen
1,1’-Diallyl-[4,4’-bipyridine]-1,1’-diium has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Chemistry: It serves as a ligand in coordination chemistry and catalysis.
Biology and Medicine:
Vergleich Mit ähnlichen Verbindungen
1,1’-Diallyl-[4,4’-bipyridine]-1,1’-diium is unique compared to other bipyridine derivatives due to its allyl substituents, which impart distinct electronic properties. Similar compounds include:
Eigenschaften
IUPAC Name |
1-prop-2-enyl-4-(1-prop-2-enylpyridin-1-ium-4-yl)pyridin-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-3-9-17-11-5-15(6-12-17)16-7-13-18(10-4-2)14-8-16/h3-8,11-14H,1-2,9-10H2/q+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMESRSUVCRMIIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2+2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8'-chloro-5'-hydroxy-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one](/img/structure/B3328413.png)






![4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(2-(methylamino)ethyl)benzenesulfonamide](/img/structure/B3328463.png)





